![molecular formula C10H6O2S2 B2516601 1,2-Di(3-thienyl)-1,2-ethanedione CAS No. 7333-08-6](/img/structure/B2516601.png)
1,2-Di(3-thienyl)-1,2-ethanedione
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives varies depending on the desired compound. For instance, di(1-adamantyl)ethanedithione was synthesized using Lawesson's reagent in dichloromethane, yielding violet crystals with a 20% isolated yield, which increased to 46% when using CS2 as the solvent . Another synthesis involved the reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane, leading to a dimeric compound with copper in a distorted tetrahedral environment . Additionally, dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione was obtained through an unusual rearrangement reaction with a 28% yield .
Molecular Structure Analysis
The molecular structures of thiophene derivatives are characterized by various spectroscopic techniques and X-ray diffraction. For example, the structure of di(1-adamantyl)ethanedithione was characterized using NMR, mass, IR, Raman, and UV/vis spectroscopy, along with DFT calculations . The crystal structure of a copper complex with thiophene ligands was determined, showing a dimeric form with bridging and chelating ligands . The cis-1,2-dicyano-1,2-bis(2-methyl-4-bromo-3-thienyl)ethane molecule was found to have a photo-active antiparallel conformation with the thiophene rings significantly twisted .
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be quite diverse. The di(1-adamantyl)ethanedithione undergoes rearrangement and can form peracid oxidation and Pt-complexes . The synthesis of novel chiral thiadiazol derivatives involved the use of hypophosphorus acid and appropriate aldehydes . The redox behavior of di(1-azulenyl)(2- and 3-thienyl)methyl cations and dications was studied, showing high stability and interesting electrochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The di(1-adamantyl)ethanedithione is described as thermally labile and exhibits specific kinetic parameters . The crystal data of the copper complex provides insights into its density and molecular geometry . The photochromic behavior of cis-1,2-dicyano-1,2-bis(2-methyl-4-bromo-3-thienyl)ethane in the crystalline state is attributed to its molecular conformation and the distance between reactive carbon atoms . The novel chiral thiadiazol derivatives were characterized by their NMR and IR spectra, confirming their structures .
Scientific Research Applications
Synthesis and Photochromic Applications
1,2-Di(3-thienyl)-1,2-ethanedione derivatives have been synthesized for use as photochromic agents. These compounds, including 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione derivatives, have been investigated for their potential in creating photochromic materials. This includes the development of novel methods for the synthesis of substituted 1,2,4-triazines and photochromic dihetarylethenes, highlighting their utility in light-responsive technologies (Ivanov et al., 2001); (Krayushkin et al., 2001).
Electrochromic Properties
Research has also identified electrochromic properties in dithienylcyclopentene derivatives of this compound. These compounds exhibit both photochromic and electrochromic behavior, capable of reversible color changes under UV/visible light or electrochemical stimuli. This dual functionality expands their application in smart materials and displays (Peters & Branda, 2003).
Synthesis of Complex Molecules
The compound and its derivatives serve as precursors in the synthesis of complex molecules, such as coordination complexes with heterocyclic rings and hydrocarbon polymers with high glass-transition temperatures. These applications demonstrate the versatility of this compound in producing materials with unique physical properties, such as heteroleptic nickel(II) and palladium(II) dithiolenes (Lardiés, Cerrada, & Laguna, 2006); (Lv et al., 2020).
Crystal Structure and Molecular Interactions
The crystal structure analysis of derivatives like 2,3-Bis(5-bromothien-2-yl)quinoxaline demonstrates the potential of this compound in the study of molecular interactions and design of photo-active materials. Such analyses contribute to our understanding of the structural basis for the photochromic and electrochromic behavior of these compounds (Crundwell et al., 2004).
Antimicrobial Activities
Additionally, certain derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the chemical's potential in biologically active compounds (Agh-Atabay, Dulger, & Gucin, 2003).
Mechanism of Action
Target of Action
It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied
Mode of Action
It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .
Biochemical Pathways
It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .
Result of Action
Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .
Action Environment
It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.
properties
IUPAC Name |
1,2-di(thiophen-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXLGSQHPIURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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